2-(Chloromethyl)-1-methylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

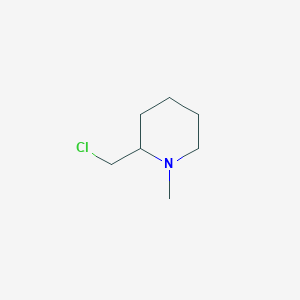

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN/c1-9-5-3-2-4-7(9)6-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMRHGUEOYXVMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964332 | |

| Record name | 2-(Chloromethyl)-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49665-74-9 | |

| Record name | 2-(Chloromethyl)-1-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49665-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-1-methylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049665749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-1-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-1-methylpiperidine

Introduction

2-(Chloromethyl)-1-methylpiperidine is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a bifunctional molecule, it incorporates a reactive chloromethyl group and a tertiary amine within a piperidine scaffold—a common motif in numerous pharmaceuticals. Understanding its physicochemical properties is paramount for its effective application, from predicting its behavior in reaction media to its handling, storage, and potential role as a building block in drug development. This guide provides a detailed examination of these properties, offering both established data and the underlying scientific principles that govern its behavior. The information herein is curated for researchers, scientists, and drug development professionals who require a robust understanding of this versatile chemical intermediate.

Section 1: Chemical Identity and Core Properties

The foundational step in characterizing any chemical compound is to establish its identity and fundamental physical constants. These parameters dictate its macroscopic behavior and provide the initial data points for experimental design.

Chemical Structure and Identifiers

The structure of this compound features a six-membered piperidine ring with a methyl group on the nitrogen atom (position 1) and a chloromethyl substituent at the adjacent carbon (position 2). This α-chloroamine structure is key to its reactivity profile.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 49665-74-9 | [1][2][3] |

| Molecular Formula | C₇H₁₄ClN | [1][3] |

| Molecular Weight | 147.65 g/mol | [1][3] |

| Canonical SMILES | CN1CCCCC1CCl | [1] |

| InChIKey | FGMRHGUEOYXVMX-UHFFFAOYSA-N | [1] |

General Physicochemical Properties

The physical state, volatility, and density are critical for safe handling, storage, and designing reaction setups. The compound is typically encountered as a liquid or a low-melting solid, often with a characteristic amine-like odor.[4]

Table 2: Core Physicochemical Data

| Property | Value | Comments & Implications | Source |

| Physical Form | Solid / Light brown liquid | Often depends on purity. May exist as a supercooled liquid. | [5][6] |

| Boiling Point | 67-71 °C at 12 Torr | The reduced pressure boiling point indicates moderate volatility. Distillation should be performed under vacuum to prevent decomposition. | [2][3][5] |

| Density (Predicted) | 0.984 ± 0.06 g/cm³ | Slightly less dense than water. This is a predicted value and should be confirmed experimentally for precise calculations. | [2][3] |

| Refractive Index | 1.46 | Useful for rapid, non-destructive purity assessment of liquid samples. | [5] |

| Storage | Refrigerator (2-8 °C), sealed in dry conditions | Recommended to prevent degradation, particularly hydrolysis of the chloromethyl group. | [2][5][6] |

Section 2: Solubility, Partitioning, and Acidity

The behavior of a compound in different solvent systems is dictated by its polarity, hydrogen bonding capability, and ionizability. These factors are crucial for drug development, influencing everything from reaction kinetics to bioavailability.

Solubility Profile

This compound exhibits solubility in common organic solvents like dichloromethane and methanol.[2][3][6] Its miscibility with water is expected to be limited in its free base form but will increase significantly upon protonation of the tertiary amine in acidic conditions.

-

Expert Insight: The dual nature of the molecule—a polar amine group and a relatively nonpolar hydrocarbon backbone—governs its solubility. In drug discovery, solubility in both aqueous (for bioavailability) and organic (for crossing lipid membranes) media is a key optimization parameter.

Octanol-Water Partition Coefficient (LogP)

Acidity Constant (pKa)

The pKa of the conjugate acid of the tertiary amine is a primary determinant of the compound's ionization state at a given pH. The predicted pKa is approximately 9.24.[2][3][6]

-

Causality Explained: This pKa value is slightly lower than that of the parent N-methylpiperidine (pKa ≈ 10.08)[7][8][9][10]. The electron-withdrawing effect of the adjacent chloromethyl group reduces the electron density on the nitrogen atom, making it a slightly weaker base and its conjugate acid a slightly stronger acid. This pH-dependent ionization is critical, as it governs aqueous solubility, binding to biological targets, and the choice of buffers in experimental assays. At physiological pH (~7.4), the amine will be predominantly in its protonated, charged form.

Section 3: Reactivity and Stability

The chemical stability and reactivity profile of this compound are dominated by the electrophilic nature of the chloromethyl group. This functionality makes it a valuable alkylating agent.

Nucleophilic Substitution

The primary mode of reactivity is the bimolecular nucleophilic substitution (Sₙ2) reaction, where the chlorine atom acts as a good leaving group.[11] This allows for the facile introduction of the N-methyl-piperidin-2-ylmethyl moiety onto a wide range of nucleophiles.

-

Common Nucleophiles: Alcohols, phenols, thiols, and primary/secondary amines can readily displace the chloride to form ethers, thioethers, and more complex amines, respectively.[11]

-

Reaction Conditions: These reactions are typically performed in polar aprotic solvents (e.g., DMF, acetonitrile) with the addition of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the HCl generated during the reaction.[11]

Stability and Degradation

-

Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of moisture or under non-neutral pH conditions, which would yield the corresponding alcohol, (1-methylpiperidin-2-yl)methanol.[11] This underscores the importance of storing the compound under dry conditions.[5][11]

-

Thermal Stability: While specific decomposition data is scarce, α-chloroamines can be thermally labile. It is advisable to use the compound at moderate temperatures and consider vacuum distillation for purification to minimize degradation.[11]

Handling and Safety

The hydrochloride salt of this compound is classified as acutely toxic (Category 3) if swallowed and can cause eye irritation.[12][13] The free base is expected to have similar or greater toxicity and may cause severe skin burns and eye damage.[3]

-

Mandatory Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2][5][11]

Section 4: Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized protocols are essential. The following section outlines a representative workflow for determining a key physicochemical parameter.

Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a self-validating system for accurately measuring the pKa of the piperidine nitrogen.

Objective: To determine the pKa of this compound by titrating a solution of its hydrochloride salt with a standardized base.

Materials:

-

This compound hydrochloride

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

Deionized, CO₂-free water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette, Class A

-

100 mL beaker

Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) that bracket the expected pKa.

-

Sample Preparation: Accurately weigh approximately 0.5 mmol of this compound hydrochloride and dissolve it in 50 mL of CO₂-free deionized water in the beaker.

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode and the tip of the burette into the solution. Ensure the electrode tip is not in the vortex of the stirring solution.

-

Initial pH & Back-Titration (Optional but Recommended): Record the initial pH. To ensure all material is in the protonated form, one can add a known excess of 0.1 M HCl and then titrate with 0.1 M NaOH.

-

Titration: Begin stirring at a moderate, constant rate. Add the 0.1 M NaOH solution in small increments (e.g., 0.1-0.2 mL).

-

Data Recording: After each increment, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue this process well past the equivalence point (indicated by a sharp increase in pH).

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Vₑ) from the point of maximum slope on the curve (or by using the first derivative plot, ΔpH/ΔV vs. V).

-

The pKa is equal to the pH at the half-equivalence point (V = Vₑ / 2). This is because at this point, the concentrations of the protonated form [BH⁺] and the free base form [B] are equal, as per the Henderson-Hasselbalch equation.

-

Diagram: Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This compound is a valuable synthetic intermediate whose utility is deeply rooted in its physicochemical properties. Its moderate lipophilicity, predictable basicity (pKa ≈ 9.24), and the high reactivity of its chloromethyl group make it a versatile tool for introducing the N-methylpiperidine scaffold into target molecules. A thorough understanding of its properties, particularly its reactivity and stability profile, is essential for its safe handling and successful application in research and development. The protocols and data presented in this guide serve as a foundational resource for scientists leveraging this compound in their synthetic endeavors.

References

-

Amerigo Scientific. (n.d.). This compound hydrochloride. Retrieved January 9, 2026, from [Link]

- [No valid reference for this number]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 49665-74-9 | this compound. Retrieved January 9, 2026, from [Link]

- [Duplic

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 49665-74-9). Retrieved January 9, 2026, from [Link]

- [No valid reference for this number]

-

ChemBK. (n.d.). 1-Methylpiperidine. Retrieved January 9, 2026, from [Link]

- [Duplic

-

Wikidata. (n.d.). N-methylpiperidine. Retrieved January 9, 2026, from [Link]

- [Duplic

- [No valid reference for this number]

- [No valid reference for this number]

- [No valid reference for this number]

- [No valid reference for this number]

- [No valid reference for this number]

- [No valid reference for this number]

- [No valid reference for this number]

- [No valid reference for this number]

- [No valid reference for this number]

- [No valid reference for this number]

-

INCHEM. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). Retrieved January 9, 2026, from [Link]

- [No valid reference for this number]

Sources

- 1. This compound | C7H14ClN | CID 123517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 49665-74-9 [m.chemicalbook.com]

- 3. This compound | 49665-74-9 [amp.chemicalbook.com]

- 4. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. This compound | 49665-74-9 [chemicalbook.com]

- 7. N-Methylpiperidine CAS#: 626-67-5 [m.chemicalbook.com]

- 8. N-Methylpiperidine | 626-67-5 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. N-methylpiperidine - Wikidata [wikidata.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. This compound hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 13. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

2-(Chloromethyl)-1-methylpiperidine molecular weight and formula

An In-Depth Technical Guide to 2-(Chloromethyl)-1-methylpiperidine: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a piperidine ring N-methylated and substituted at the 2-position with a chloromethyl group. This seemingly simple molecule is a highly versatile and reactive building block in synthetic organic chemistry. Its significance lies in the combination of the piperidine scaffold, a privileged structure found in a vast array of pharmaceuticals and bioactive molecules, and the reactive chloromethyl group, which serves as an electrophilic handle for facile chemical modification.[1] This guide provides a comprehensive technical overview of its core properties, reactivity, plausible synthetic routes, and critical safety considerations, tailored for researchers and professionals in drug discovery and chemical development. We will distinguish between the free base form (CAS 49665-74-9) and its more commonly handled hydrochloride salt.

Core Molecular Attributes and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its effective use in a laboratory setting. This compound is typically encountered as a yellow solid in its free base form.[2][3] Its hydrochloride salt is also a solid. Key quantitative data are summarized below for both the free base and its hydrochloride salt, highlighting the differences in their molecular formulas and weights.

| Property | This compound (Free Base) | This compound HCl (Salt) | Reference(s) |

| CAS Number | 49665-74-9 | 27483-92-7 | [4][5] |

| Molecular Formula | C₇H₁₄ClN | C₇H₁₅Cl₂N | [4][6] |

| Molecular Weight | 147.65 g/mol | 184.11 g/mol | [6][7][8][9] |

| Appearance | Yellow Solid | Solid | [2] |

| Boiling Point | 67-68 °C @ 12 Torr | Not Applicable | [2][3] |

| Predicted Density | 0.984 ± 0.06 g/cm³ | Not Available | [2] |

| Predicted pKa | 9.24 ± 0.10 | Not Applicable | [2][3] |

| Solubility | Dichloromethane, Methanol | Water, Methanol | [2][3] |

| Storage | Refrigerator (2-8 °C) | Room Temperature, keep dry | [2][3] |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the chloromethyl group. The chlorine atom is a good leaving group, rendering the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack.

Primary Reaction Pathway: Bimolecular Nucleophilic Substitution (Sₙ2)

The principal mode of reaction is the Sₙ2 mechanism.[1] This pathway is favored because the electrophilic carbon is a primary center, which is sterically accessible to a wide range of nucleophiles.

Causality of Reactivity:

-

Electronegativity: The highly electronegative chlorine atom withdraws electron density from the methylene carbon, creating a partial positive charge (δ+) and making it an attractive site for nucleophiles.

-

Leaving Group Ability: The chloride ion (Cl⁻) is a stable anion and therefore an excellent leaving group, which facilitates the substitution reaction.

A variety of nucleophiles, including amines, alkoxides, thiolates, and carbanions, can displace the chloride, forming a new carbon-nucleophile bond. This versatility allows for the facile introduction of the 1-methylpiperidine-2-methyl moiety into diverse molecular scaffolds, a common strategy in the synthesis of potential drug candidates.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound CAS#: 49665-74-9 [m.chemicalbook.com]

- 3. This compound | 49665-74-9 [amp.chemicalbook.com]

- 4. This compound | C7H14ClN | CID 123517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hit2Lead | this compound hydrochloride | CAS# 27483-92-7 | MFCD09800596 | BB-4033657 [hit2lead.com]

- 6. This compound | 49665-74-9 [chemicalbook.com]

- 7. This compound (CAS 49665-74-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 9. 2-Chloromethyl-1-methylpiperidine hydrochloride [cymitquimica.com]

A Technical Guide to 2-(Chloromethyl)-1-methylpiperidine: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

2-(Chloromethyl)-1-methylpiperidine is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, which combines a saturated N-methylpiperidine ring—a privileged scaffold in medicinal chemistry—with a reactive chloromethyl group, makes it a versatile synthetic intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical identity, structural characteristics, synthetic methodologies, reactivity profile, and applications, with a particular focus on its utility for professionals in drug development and chemical research.

Core Molecular Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for regulatory compliance, experimental reproducibility, and safety. This compound is systematically named according to IUPAC nomenclature and is registered under distinct CAS numbers for its free base and hydrochloride salt forms.

The hydrochloride salt is the most common commercially available form, as it typically presents as a more stable, crystalline solid compared to the free base.[2][3]

Structural and Chemical Identifiers

| Identifier | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| IUPAC Name | This compound | This compound;hydrochloride | [4] |

| CAS Number | 49665-74-9 | 27483-92-7 | [4][5] |

| Molecular Formula | C₇H₁₄ClN | C₇H₁₅Cl₂N | [3][6] |

| Molecular Weight | 147.65 g/mol | 184.11 g/mol | [3][6] |

| SMILES | CN1CCCCC1CCl | CN1CCCCC1CCl.Cl | [3][4] |

| InChI Key | FGMRHGUEOYXVMX-UHFFFAOYSA-N | AZZOFXGSQFRBCS-UHFFFAOYSA-N | [3][4] |

Physicochemical Data

The physical properties of this compound are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Conditions | Source |

| Appearance | Yellow solid | Ambient | [7] |

| Boiling Point | 67-68 °C | 12 Torr | [7] |

| Solubility | Soluble | Dichloromethane, Methanol | [7] |

| Storage | Refrigerator | Inert atmosphere | [7] |

Synthetic Pathway: A Representative Protocol

The primary and most logical route for the synthesis of this compound is the chlorination of its corresponding alcohol precursor, (1-methylpiperidin-2-yl)methanol. This transformation is a standard procedure in organic synthesis, typically achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Conceptual Workflow

The conversion of the primary alcohol to the alkyl chloride proceeds via an intermediate chlorosulfite ester when using thionyl chloride. The subsequent nucleophilic attack by the chloride ion, either intramolecularly or from another equivalent of the reagent, results in the desired product with the release of sulfur dioxide and hydrogen chloride gas.

Caption: Conceptual workflow for the synthesis of the target compound.

Laboratory-Scale Protocol (Representative)

This protocol describes the chlorination of the precursor alcohol.

Disclaimer: This is a representative protocol and has not been optimized. All work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Preparation: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (1-methylpiperidin-2-yl)methanol (1 equiv.) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add thionyl chloride (1.1-1.2 equiv.) dropwise to the stirred solution via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition. Causality Note: This slow, cooled addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Self-Validation: The cessation of gas evolution (CO₂) indicates that the excess acid has been neutralized.

-

Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dominated by the electrophilic nature of the chloromethyl group. The carbon atom bonded to the chlorine is an electrophilic center, highly susceptible to attack by nucleophiles.

Nucleophilic Substitution (Sₙ2) Reactions

The primary reaction pathway is a bimolecular nucleophilic substitution (Sₙ2) mechanism.[9] In this concerted step, an incoming nucleophile attacks the electrophilic carbon, and the chloride ion is simultaneously displaced as a leaving group.[10][11]

Caption: Role as an intermediate in coupling reactions.

Safety, Handling, and Storage

Proper handling of this compound and its hydrochloride salt is crucial due to its potential toxicity.

Hazard Identification

The hydrochloride salt is classified with the following hazards:

-

GHS Pictograms: GHS06 (Toxic) [3]* Signal Word: Danger [3]* Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation) [3]

Handling and PPE

-

Engineering Controls: Use only in a chemical fume hood with a functioning safety shower and eye wash station nearby.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles.

-

Hand Protection: Use compatible, chemical-resistant gloves.

-

Respiratory Protection: A government-approved respirator is required if ventilation is inadequate.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Conditions: Keep the container tightly closed and store in a refrigerator. [7]* Incompatibilities: Store away from strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and reactive intermediate in synthetic organic chemistry. Its utility is defined by the Sₙ2 reactivity of its primary chloride, which provides a direct method for introducing the medicinally important N-methylpiperidine scaffold into target molecules. A thorough understanding of its properties, synthetic routes, and reactivity is essential for researchers and scientists aiming to leverage this building block in the development of novel pharmaceuticals and other high-value chemical entities. While detailed public data is sparse, its chemical behavior can be confidently predicted from foundational principles of organic chemistry, enabling its effective and safe use in the laboratory.

References

- BenchChem. (2025). Application Notes and Protocols for the Scalable Synthesis of 2-Piperidin-1-ylmethyl-morpholine. BenchChem.

- Sigma-Aldrich. This compound hydrochloride AldrichCPR.

- U.S. Patent US4221913A. (1980). Preparation of 2-(Chloromethyl)pyridine.

- U.S. Patent US20070100167A1. (2004). Process for synthesizing piperonal and vanillin derivatives.

- World Intellectual Property Organization Patent WO2009057133A2. (2009). A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.

- Frey, J., Proemmel, S., Armitage, M. A., & Holmes, A. B. (n.d.). Procedure. Organic Syntheses.

- Premium Jane. (n.d.). Premium this compound | CAS 49665-74-9 | Best Quality Supplier.

- U.S. Patent US6348597B2. (2002). Intermediates useful for the preparation of antihistaminic piperidine derivatives.

- National Center for Biotechnology Information. (n.d.). 2-Methylpiperidine. PubChem.

- European Patent Office. (2019). N-(2-CHLOROMETHYL-1-METHYL-1H-BENZIMIDAZOLE-5-ACYL).

- Yale University. (n.d.). Mass Spectrometry meets Infrared Spectroscopy.

- LookChem. (n.d.). Cas 49665-74-9, this compound.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- ChemicalBook. (2023). This compound | 49665-74-9.

- CymitQuimica. (n.d.). 2-Chloromethyl-1-methylpiperidine hydrochloride.

- Kaur, H., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Sigma-Aldrich. (n.d.). This compound hydrochloride AldrichCPR.

- National Institute of Standards and Technology. (n.d.). 2-Methylpiperidine. NIST WebBook.

- Hoffman Fine Chemicals. (n.d.). CAS 49665-74-9 | this compound | MFCD11518885.

- Trade Science Inc. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- LibreTexts Chemistry. (2025). 4.

- Master Organic Chemistry. (2012). Introduction to Nucleophilic Substitution Reactions.

- ChemicalBook. (n.d.). N-Methylpiperidine(626-67-5) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride(2008-75-5) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Methylpiperidine(109-05-7) 1H NMR spectrum.

- Hit2Lead. (n.d.). This compound hydrochloride | CAS# 27483-92-7.

- ChemicalBook. (n.d.). This compound | 49665-74-9.

- ChemicalBook. (n.d.). This compound CAS#: 49665-74-9.

- LibreTexts Chemistry. (2022). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2.

- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions (2). YouTube.

- LibreTexts Chemistry. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions.

Sources

- 1. Cas 49665-74-9,this compound | lookchem [lookchem.com]

- 2. N-(2-Chloromethyl)-N-methylpiperidine, hydrochloride salt synthesis - chemicalbook [chemicalbook.com]

- 3. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C7H14ClN | CID 123517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloromethyl-1-methylpiperidine hydrochloride [cymitquimica.com]

- 6. This compound | 49665-74-9 [chemicalbook.com]

- 7. This compound CAS#: 49665-74-9 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Structural Analysis of 2-(Chloromethyl)-1-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

2-(Chloromethyl)-1-methylpiperidine is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a saturated piperidine ring N-methylated and substituted at the 2-position with a reactive chloromethyl group, makes it a valuable precursor for a wide range of more complex molecules. As an essential intermediate, its utility spans the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of treatments for neurological disorders and anti-inflammatory drugs, as well as in agrochemical research.

The precise structural integrity and purity of this compound are paramount to the success of subsequent synthetic steps and the quality of the final product. This guide provides a comprehensive, field-proven framework for the structural analysis of this compound. We will move beyond simple data reporting to explain the causality behind methodological choices, ensuring a robust and self-validating analytical workflow. This document is designed for the practicing scientist, offering detailed protocols and interpretative guidance for the definitive characterization of this key intermediate.

Core Physicochemical Characteristics

A foundational understanding of a molecule's physical properties is the first step in its analytical journey. These parameters influence handling, storage, and the selection of appropriate analytical techniques.

| Property | Value | Source |

| CAS Number | 49665-74-9 | [1] |

| Molecular Formula | C₇H₁₄ClN | [1] |

| Molecular Weight | 147.64 g/mol | [1] |

| Boiling Point | 67-68 °C at 12 Torr | [2][3] |

| Density | ~0.984 - 1.03 g/cm³ | [2] |

| Form | Yellow Solid or Liquid | [2][4] |

| Solubility | Soluble in organic solvents like dichloromethane and methanol. | [2][3] |

| InChIKey | FGMRHGUEOYXVMX-UHFFFAOYSA-N | [1][5] |

Note: The compound is often supplied and handled as its hydrochloride salt (C₇H₁₅Cl₂N, MW: 184.11), which is a solid and may have different physical properties.[6][7]

Synthesis and Quality Control: A Proactive Approach

Understanding the synthetic origin of this compound is critical for a thorough structural analysis. It allows the analyst to anticipate potential impurities and byproducts, thereby designing a more targeted and effective quality control strategy.

A prevalent and efficient method for its synthesis involves the chlorination of the corresponding alcohol, N-methyl-2-piperidinemethanol.[8][9] The reagent of choice for this transformation is often thionyl chloride (SOCl₂), a highly effective chlorinating agent for primary alcohols.[10]

The Underlying Mechanism: Sₙi with a Twist

The reaction of an alcohol with thionyl chloride is a classic example of nucleophilic substitution. The mechanism is nuanced and provides insight into potential side reactions.

-

Activation of the Hydroxyl Group: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion and forms an intermediate alkyl chlorosulfite. This step is crucial as it converts the poor leaving group (-OH) into a much better one (-OS(O)Cl).

-

Nucleophilic Attack and Rearrangement: The subsequent step can vary depending on the reaction conditions. In the absence of a base like pyridine, the reaction often proceeds through an Sₙi (internal nucleophilic substitution) mechanism where the chloride from the chlorosulfite attacks the carbon atom from the same face, leading to retention of stereochemistry. However, when a base is present or in certain solvents, the displaced chloride ion can act as an external nucleophile, leading to a more traditional Sₙ2 attack with inversion of stereochemistry.[10]

The byproducts of this reaction are sulfur dioxide (SO₂) and hydrochloric acid (HCl), both of which are gases and can be readily removed from the reaction mixture.[10]

Caption: Synthetic workflow for this compound.

Anticipated Impurities

-

N-methyl-2-piperidinemethanol: Unreacted starting material.

-

Dimeric Ether: Formed by a side reaction of the starting alcohol.

-

Solvent Residues: Remnants from the reaction or purification process (e.g., Dichloromethane, Toluene).

-

Degradation Products: The chloromethyl group can be susceptible to hydrolysis or reaction with nucleophiles if not handled under anhydrous conditions.

Definitive Structural Elucidation: A Multi-Technique Approach

No single analytical technique can provide a complete structural picture. A synergistic combination of spectroscopic and chromatographic methods is essential for unambiguous confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Sample Preparation

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is an excellent choice due to its ability to dissolve the compound and its single residual solvent peak at ~7.26 ppm.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D (COSY, HSQC) spectra on a 400 MHz or higher field NMR spectrometer.

Interpretation of Expected NMR Data

The structure of this compound presents a complex, non-symmetrical pattern of signals due to the chiral center at C2.

¹H NMR: The proton signals will be split due to coupling with adjacent protons. The piperidine ring protons will appear as a series of complex multiplets. ¹³C NMR: Seven distinct carbon signals are expected, corresponding to each unique carbon atom in the molecule.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.3 | ~42 |

| -CH₂-Cl | 3.5 - 3.7 (multiplet) | ~48 |

| N-CH (C2) | ~2.8 (multiplet) | ~68 |

| N-CH₂ (C6) | ~2.9 (axial), ~2.2 (equatorial) | ~57 |

| Ring CH₂ (C3, C4, C5) | 1.2 - 1.8 (complex multiplets) | ~24, ~26, ~32 |

Causality: The electron-withdrawing chlorine atom deshields the adjacent -CH₂- protons, shifting them downfield. Similarly, the nitrogen atom deshields the adjacent protons at C2 and C6. The N-methyl group is a distinct singlet in a relatively clear region of the spectrum. The complexity of the ring proton signals necessitates 2D NMR for definitive assignment. A COSY spectrum will reveal which protons are coupled (adjacent) to each other, while an HSQC spectrum will correlate each proton signal to its directly attached carbon atom.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight of a compound and its fragmentation patterns, offering corroborative evidence for the proposed structure.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Split/splitless injector at 250°C.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan range from m/z 40 to 300.

-

Interpretation of Expected Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 147.

-

Isotopic Pattern: A key diagnostic feature will be the presence of an M+2 peak at m/z 149, with an intensity approximately one-third that of the molecular ion peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

-

Key Fragments: The fragmentation pattern provides a fingerprint of the molecule's structure.

Caption: Predicted EI-MS fragmentation of the target molecule.

Causality: The most prominent fragmentation is often the loss of the chloromethyl group (•CH₂Cl) via alpha-cleavage adjacent to the nitrogen atom, resulting in a stable iminium ion at m/z 98. This fragment is highly characteristic of N-alkylated piperidines.[11] Another likely fragmentation is the loss of a chlorine radical (•Cl) to give a fragment at m/z 112.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. In this context, it is primarily used to confirm the presence of C-H, C-N, and C-Cl bonds and, crucially, the absence of the O-H bond from the starting material.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Place one drop of the neat liquid sample (if applicable) between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. If the sample is a solid, prepare a mineral oil (Nujol) mull or a KBr pellet.

-

Background Scan: Perform a background scan of the empty IR beam path or the salt plates/KBr pellet.

-

Sample Scan: Acquire the sample spectrum, typically over the range of 4000-600 cm⁻¹.

Interpretation of Expected IR Spectrum

A successful synthesis will be confirmed by the absence of a broad absorption band in the 3200-3600 cm⁻¹ region, which would indicate the presence of an O-H group from the unreacted alcohol.

| Wavenumber (cm⁻¹) | Bond | Vibration Type |

| 2950-2800 | C-H (sp³) | Stretch |

| ~2780 | C-H (N-CH₃) | Stretch (Bohlmann band, characteristic of trans-diaxial arrangement relative to N lone pair) |

| 1470-1430 | C-H | Bend |

| 1200-1000 | C-N | Stretch |

| 800-600 | C-Cl | Stretch |

Causality: The different types of bonds within the molecule vibrate at specific, characteristic frequencies when they absorb infrared radiation. The C-H stretching frequencies just below 3000 cm⁻¹ confirm the aliphatic nature of the molecule. The C-Cl stretch is in the fingerprint region and provides direct evidence of successful chlorination.

Conclusion: A Triad of Analytical Certainty

The structural analysis of this compound is a clear demonstration of the power of a multi-faceted analytical approach. While NMR spectroscopy provides the definitive map of the carbon-hydrogen skeleton, mass spectrometry confirms the molecular weight and offers corroborative structural evidence through predictable fragmentation. Finally, infrared spectroscopy serves as a rapid and reliable check for the presence of key functional groups and the absence of starting materials. By integrating the insights from these three core techniques, researchers and drug development professionals can establish the identity, structure, and purity of this vital synthetic intermediate with the highest degree of confidence, ensuring the integrity and success of their scientific endeavors.

References

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 49665-74-9).

- Santa Cruz Biotechnology. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound CAS#: 49665-74-9.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123517, this compound.

- Sigma-Aldrich. (n.d.). This compound hydrochloride.

- Finoric. (n.d.). N-Methyl-2-piperidinemethanol: Your Partner in Advanced Chemical Synthesis.

- ChemicalBook. (n.d.). This compound | 49665-74-9.

- PrepChem. (n.d.). Synthesis of α-[(2-ethoxyphenoxy)methyl]-2-piperidinemethanol.

- ChemicalBook. (n.d.). This compound.

- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

- ChemicalBook. (n.d.). This compound CAS#: 49665-74-9.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methyl-2-piperidinemethanol: A Key Intermediate for Specialty Chemical Manufacturing.

- Benchchem. (n.d.). Exploring 2-Piperidinemethanol as a Chiral Scaffold: A Technical Guide.

- ChemSrc. (n.d.). Benzene,1,4-pentadiyn-1-yl- | CAS#:6088-96-6.

- Guidechem. (n.d.). What are the synthesis and applications of N-Boc-piperidine-2-methanol?.

- Amerigo Scientific. (n.d.). This compound hydrochloride.

- Organic Syntheses. (n.d.). Procedure.

- Sigma-Aldrich. (n.d.). This compound hydrochloride AldrichCPR.

- National Institute of Standards and Technology. (n.d.). This compound.

- CAS号查询. (n.d.). 1,4-戊二炔苯.

- Guidechem. (n.d.). CAS 6088-96-6 Benzene,1,4-pentadiyn-1-yl- achat.

- Guidechem. (n.d.). CAS 6088-96-6 Benceno, 1,4-pentadiinil- (9CI) Comprar.

- Guidechem. (n.d.). CAS 6088-96-6 ベンゼン、1,4-ペンタジイニル-(9CI) 供給.

- CymitQuimica. (n.d.). 2-Chloromethyl-1-methylpiperidine hydrochloride.

- National Institute of Standards and Technology. (n.d.). 2-Methylpiperidine.

- Fluorochem. (n.d.). This compound hydrochloride.

- Acta Phys. -Chim. Sin. (2012). Reaction of Methyl Alcohol with Thionyl Chloride in Solution.

- National Institute of Standards and Technology. (n.d.). 2-Methylpiperidine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7974, 2-Methylpiperidine.

- Taylor & Francis. (n.d.). Thionyl chloride – Knowledge and References.

- Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride.

- Reddit. (2023). Help with thionyl chloride halogenation.

- ChemicalBook. (n.d.). 2-Methylpiperidine(109-05-7) 1H NMR spectrum.

- SpectraBase. (n.d.). 1-[(1S)-1-(chloromethyl)-2,2,2-trifluoro-ethyl]piperidine.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).

- ChemicalBook. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride(2008-75-5) 1H NMR spectrum.

- ChemicalBook. (n.d.). N-Methylpiperidine(626-67-5) 1H NMR spectrum.

- United Nations Office on Drugs and Crime. (1955). Part IVB. Infrared Spectra of Narcotics and Related Alkaloids.

Sources

- 1. This compound | C7H14ClN | CID 123517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 49665-74-9 [m.chemicalbook.com]

- 3. This compound CAS#: 49665-74-9 [m.chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound [webbook.nist.gov]

- 6. This compound hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 7. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2-Methylpiperidine [webbook.nist.gov]

Introduction: The Structural Significance of 2-(Chloromethyl)-1-methylpiperidine

An In-depth Technical Guide to the 1H NMR Spectral Interpretation of 2-(Chloromethyl)-1-methylpiperidine

This guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important synthetic intermediate through the principles of NMR spectroscopy. We will explore the predicted chemical shifts, spin-spin coupling patterns, and diastereotopicity that define the spectral signature of this molecule.

This compound is a heterocyclic compound featuring a saturated six-membered nitrogen-containing ring.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[3] The presence of a reactive chloromethyl group at the 2-position makes this compound a valuable building block for introducing the N-methylpiperidine moiety into larger molecules, a common strategy in the development of novel therapeutic agents.

Accurate structural confirmation is paramount in chemical synthesis. 1H NMR spectroscopy stands as a primary tool for this purpose, offering profound insights into the molecular framework by probing the electronic environment of every proton.[4] This guide will deconstruct the anticipated 1H NMR spectrum of this compound, providing a proton-by-proton analysis grounded in fundamental principles.

Molecular Structure and Proton Environment Analysis

To interpret the 1H NMR spectrum, we must first analyze the molecule's structure and identify all chemically distinct protons. The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents on the ring can exist in either axial or equatorial positions. For this compound, the bulky chloromethyl group is expected to preferentially occupy the equatorial position to reduce steric hindrance.

The structure contains 14 protons, which can be grouped based on their chemical environment. The presence of a chiral center at the C2 position renders the adjacent methylene protons on the ring (at C3 and C6) and the protons of the chloromethyl group diastereotopic. This means that even protons on the same carbon atom are chemically non-equivalent and will have different chemical shifts.

Diagram of this compound with Proton Labeling

Caption: Labeled structure of this compound.

Predicted 1H NMR Spectrum: A Detailed Interpretation

The predicted 1H NMR spectrum is based on data from the parent compound, N-methylpiperidine, and known substituent effects in heterocyclic systems.[5][6] The electron-withdrawing nature of the nitrogen and chlorine atoms will deshield nearby protons, shifting their signals downfield (to higher ppm values).

The N-Methyl Group (N-CH3)

-

Predicted Chemical Shift (δ): ~2.3 ppm

-

Integration: 3H

-

Multiplicity: Singlet (s)

-

Rationale: The protons of the methyl group are attached to a nitrogen atom, which is moderately electron-withdrawing. This results in a chemical shift that is downfield compared to a simple alkane. As there are no adjacent protons, the signal will appear as a sharp singlet. The chemical shift for the N-methyl group in the parent N-methylpiperidine is observed around 2.2-2.3 ppm.[5]

The Chloromethyl Group (CH2Cl)

-

Predicted Chemical Shift (δ): ~3.5 - 3.8 ppm

-

Integration: 2H

-

Multiplicity: Doublet of Doublets (dd) for each proton.

-

Rationale: These two protons are significantly deshielded due to the strong inductive effect of the adjacent chlorine atom. Furthermore, they are diastereotopic due to the chiral center at C2. They will therefore have different chemical shifts and will split each other (geminal coupling). Each will also be split by the single proton at C2 (vicinal coupling). This will result in two separate signals, each appearing as a doublet of doublets (or a more complex multiplet if other couplings are significant).

The C2 Proton (H2)

-

Predicted Chemical Shift (δ): ~2.8 - 3.1 ppm

-

Integration: 1H

-

Multiplicity: Multiplet (m)

-

Rationale: This proton is attached to a carbon that is bonded to both the nitrogen atom and the carbon bearing the chlorine. Both are electron-withdrawing groups, leading to a significant downfield shift. This proton is coupled to the two diastereotopic protons on C3 and the two diastereotopic protons of the chloromethyl group, resulting in a complex multiplet.

The Piperidine Ring Protons (H3, H4, H5, H6)

The interpretation of the remaining ring protons is complex due to overlapping signals and complex coupling patterns arising from the chair conformation and diastereotopicity.

-

C6 Protons (H6):

-

Predicted Chemical Shift (δ): ~2.5 - 2.9 ppm (equatorial) and ~1.9 - 2.2 ppm (axial)

-

Integration: 2H

-

Multiplicity: Multiplets (m)

-

Rationale: These protons are adjacent to the nitrogen atom and are thus deshielded. The equatorial proton typically resonates at a lower field than the axial proton. They are diastereotopic and will show complex splitting from coupling to each other (geminal) and to the H5 protons (vicinal).

-

-

C3, C4, C5 Protons (H3, H4, H5):

-

Predicted Chemical Shift (δ): ~1.2 - 1.8 ppm

-

Integration: 6H

-

Multiplicity: Broad, overlapping multiplets (m)

-

Rationale: These protons are further from the electron-withdrawing groups and therefore resonate in the more shielded, upfield region of the spectrum, typical for aliphatic CH2 groups.[7] The signals for these six protons will likely overlap significantly, forming a complex and broad multiplet region. Distinguishing individual protons within this region would typically require advanced 2D NMR techniques such as COSY and HSQC.[6]

-

Summary of Predicted 1H NMR Data

| Proton Label | Predicted δ (ppm) | Integration | Multiplicity | Rationale for Chemical Shift and Splitting |

| N-CH3 | ~2.3 | 3H | s | Adjacent to N; no adjacent protons. |

| CH2Cl | ~3.5 - 3.8 | 2H | dd (each) | Deshielded by Cl; diastereotopic; coupled to H2. |

| H2 | ~2.8 - 3.1 | 1H | m | Deshielded by N and CH2Cl group; coupled to H3 and CH2Cl protons. |

| H6 | ~1.9 - 2.9 | 2H | m | Adjacent to N; diastereotopic; complex coupling. |

| H3, H4, H5 | ~1.2 - 1.8 | 6H | m | Aliphatic protons remote from substituents; overlapping signals. |

Diagram of Key Spin-Spin Couplings

Caption: Key 1H-1H spin-spin couplings for this compound.

Experimental Protocol: Acquiring the 1H NMR Spectrum

To validate the predicted spectrum, a standardized experimental procedure should be followed.

4.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound. It is chemically inert and its residual proton signal (at ~7.26 ppm) does not interfere with the signals of the analyte.

-

Concentration: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of CDCl3.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher field) NMR spectrometer is recommended for better signal dispersion and resolution.[8]

-

Tuning and Shimming: Insert the sample into the spectrometer probe. Tune and match the probe to the correct frequency. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: Standard 1D proton experiment.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Integrate all signals.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Conclusion

The 1H NMR spectrum of this compound is rich with structural information. The key identifying features are the singlet for the N-methyl group, the downfield diastereotopic signals of the chloromethyl protons, and the complex multiplet for the C2 proton. The remaining piperidine ring protons form a broad, overlapping region in the aliphatic range. While a 1D spectrum provides substantial evidence for the structure, definitive assignment of all diastereotopic ring protons would necessitate 2D NMR experiments, such as COSY and HSQC, to establish proton-proton and proton-carbon correlations. This guide provides a robust framework for the initial interpretation and serves as a foundation for more advanced structural analysis.

References

-

Abraham, R. J., et al. "1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry. [Link][9][10]

-

National Center for Biotechnology Information. "N-Methylpiperidine." PubChem Compound Summary for CID 12291. [Link][11]

-

AL-Hadedi, A. A. M., et al. "A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines." University of Southampton Institutional Repository. [Link][12]

-

Silva, A. M. S., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." Current Organic Chemistry. [Link][6]

-

National Center for Biotechnology Information. "this compound." PubChem Compound Summary for CID 123517. [Link][2]

-

Reich, H. J. Organic Chemistry Data - 1H NMR Chemical Shifts. [Link][7]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link][8]

-

Kumar, R. S., et al. "Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes." Magnetic Resonance in Chemistry. [Link]

-

Davies, S. G., et al. "Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations." Organic & Biomolecular Chemistry. [Link][3]

-

Premium Jane. This compound | CAS 49665-74-9. [Link]

Sources

- 1. This compound | 49665-74-9 [chemicalbook.com]

- 2. This compound | C7H14ClN | CID 123517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. N-Methylpiperidine(626-67-5) 1H NMR spectrum [chemicalbook.com]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-(Chloromethyl)-1-methylpiperidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceuticals necessitates a profound understanding of its structural and electronic properties. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides unparalleled insight into the carbon framework of substituted piperidines. This guide offers a comprehensive analysis of the 13C NMR spectrum of 2-(Chloromethyl)-1-methylpiperidine, a key intermediate and structural analogue in drug development. We will dissect the factors governing its chemical shifts, provide a validated experimental protocol for data acquisition, and present a thoroughly rationalized spectral assignment. This document serves as both a practical reference and an educational tool for scientists engaged in the structural elucidation of complex heterocyclic molecules.

The Scientific Imperative: Understanding Substituted Piperidines

The piperidine ring is classified as a "privileged scaffold" in drug discovery, owing to its frequent appearance in top-selling pharmaceuticals. Its conformational flexibility allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The title compound, this compound, incorporates two key modifications to the parent piperidine structure: an N-methyl group and a C2-chloromethyl substituent. These modifications significantly alter the molecule's electronic and steric landscape, changes that are quantitatively reflected in its 13C NMR spectrum. Accurate interpretation of this spectrum is therefore essential for structural verification and quality control in a research and development setting.

Foundational Principles: Decoding 13C Chemical Shifts

The resonance frequency, or chemical shift (δ), of a carbon-13 nucleus is exquisitely sensitive to its local electronic environment. In this compound, the chemical shift of each carbon is determined by a confluence of factors, primarily inductive and steric effects.

-

Inductive Effects (Deshielding): The presence of electronegative atoms causes a withdrawal of electron density from adjacent carbons. This "deshielding" effect shifts the carbon's resonance signal downfield (to a higher ppm value).[1][2] In our target molecule, the nitrogen atom strongly deshields the α-carbons (C2 and C6), while the chlorine atom exerts an even stronger deshielding effect on the chloromethyl carbon (CH₂Cl) and, to a lesser extent, on C2.

-

Steric Effects (Shielding): The spatial arrangement of atoms can lead to non-bonded interactions that cause shielding, shifting signals upfield (to a lower ppm value). The most relevant of these is the γ-gauche effect, where a substituent introduces steric strain on a carbon three bonds away, causing it to be more shielded. The conformational equilibrium of the piperidine chair form is critical in determining these interactions.

-

Hybridization State: The hybridization of a carbon atom also plays a significant role, with sp² carbons appearing much further downfield than sp³ carbons.[2] In this compound, all carbons within the scaffold are sp³, so their shifts will appear in the aliphatic region of the spectrum.

A Validated Protocol for 13C NMR Data Acquisition

Acquiring a high-quality, reproducible 13C NMR spectrum is paramount. The following protocol is a self-validating system designed to ensure accuracy and precision.

Workflow for Sample Preparation and Analysis

Caption: Standard workflow for 13C NMR sample preparation, acquisition, and processing.

Recommended Spectrometer Parameters

The following settings are recommended for a standard 400 MHz NMR spectrometer.

| Parameter | Setting | Rationale & Justification |

| Spectrometer Frequency | 101 MHz (for ¹³C) | Standard operating frequency for ¹³C on a 400 MHz (¹H) instrument. |

| Pulse Program | zgpg30 | A standard 30° pulse with proton decoupling ensures a quantitative spectrum is not required and maximizes signal per unit time. |

| Acquisition Time (AQ) | ~1.5 s | Provides adequate digital resolution for sharp signals. |

| Relaxation Delay (D1) | 2.0 s | Allows for sufficient, though not complete, relaxation of most carbon nuclei, balancing signal intensity with experiment time. |

| Number of Scans (NS) | ≥ 1024 | Necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[1] |

| Solvent | CDCl₃ | Offers excellent solubility for the compound and its deuterium signal is used for field-frequency locking. |

| Internal Reference | TMS | Tetramethylsilane is the universally accepted standard, defined as 0.00 ppm.[1] |

Spectral Interpretation and Assignment

The 13C NMR spectrum of this compound displays seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The assignment of these signals is based on established principles of chemical shift theory and comparison with spectral data of related compounds like N-methylpiperidine.[3][4]

13C NMR Chemical Shift Data

The following table summarizes the experimentally observed chemical shifts for this compound in CDCl₃.

| Carbon Atom | Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | 67.5 | Downfield due to the strong inductive effect of the adjacent nitrogen and the β-effect of the chlorine atom. |

| C6 | 56.9 | Downfield due to the inductive effect of the adjacent nitrogen. Less deshielded than C2 as it lacks the influence of the chloromethyl group. |

| CH₂Cl | 47.9 | Strongly deshielded by the direct attachment of the highly electronegative chlorine atom. |

| N-CH₃ | 42.1 | Typical shift for an N-methyl group on a piperidine ring. |

| C3 | 30.1 | Aliphatic carbon in the piperidine ring. |

| C5 | 25.9 | Aliphatic carbon, slightly upfield from C3, potentially due to minor conformational differences. |

| C4 | 24.3 | Most shielded of the ring carbons, being furthest from the electron-withdrawing substituents. |

Note: Data is sourced from the Spectral Database for Organic Compounds (SDBS).

Visualizing the Electronic Effects

The following diagram illustrates the key inductive (deshielding) effects that dictate the chemical shift hierarchy in the molecule.

Caption: Primary inductive effects governing the downfield shifts of carbons α to N and Cl.

Conclusion

The 13C NMR spectrum of this compound is a clear illustration of fundamental spectroscopic principles. The chemical shifts of the seven unique carbons are logically dictated by the powerful inductive effects of the nitrogen and chlorine substituents. By employing a robust experimental protocol and a systematic approach to spectral interpretation, researchers can confidently assign the structure of this and related piperidine derivatives. This guide provides the necessary theoretical framework, practical methodology, and reference data to empower scientists in their pursuit of precise molecular characterization, a critical step in the rigorous process of drug development and chemical synthesis.

References

-

Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567. [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

-

PubChem. (n.d.). N-Methylpiperidine. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Piperidine, 1-methyl-2-(chloromethyl)-. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 9, 2026, from [Link] (Search for CAS No. 54933-21-6)

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(Chloromethyl)-1-methylpiperidine

Introduction

2-(Chloromethyl)-1-methylpiperidine is a heterocyclic amine derivative with significant applications as an intermediate in pharmaceutical synthesis. A precise understanding of its molecular structure and fragmentation behavior is paramount for its identification, quality control, and reaction monitoring. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) and employing electron ionization (EI), serves as a powerful analytical tool for this purpose.[1][2] This guide provides an in-depth analysis of the characteristic fragmentation pathways of this compound under EI-MS conditions, offering a framework for researchers and drug development professionals to interpret its mass spectrum with confidence.

The fragmentation patterns of piperidine derivatives are heavily influenced by the nature and position of their substituents and the ionization method used.[3] Under the high-energy conditions of electron ionization (70 eV), the initial molecular ion becomes energetically unstable, leading to a cascade of predictable bond cleavages and rearrangements that form a unique mass spectral fingerprint.[4][5] This guide will dissect these pathways, focusing on the underlying chemical principles that govern the formation of the observed fragment ions.

The Molecular Ion and Isotopic Signature

Upon entering the ion source of a mass spectrometer, the this compound molecule is bombarded by high-energy electrons. This process ejects an electron from the molecule, typically from the non-bonding lone pair on the nitrogen atom, to form a positively charged radical cation known as the molecular ion (M+•).[4][6]

The molecular formula is C7H14ClN, giving a monoisotopic molecular weight of 147.08 Da for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl). A key feature in the mass spectrum is the presence of a distinct isotopic pattern due to the natural abundance of chlorine isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in two molecular ion peaks:

-

M+• peak at a mass-to-charge ratio (m/z) of 147.

-

[M+2]+• peak at m/z 149.

The relative intensity of these peaks will be approximately 3:1, which is a definitive indicator for the presence of a single chlorine atom in the molecule or fragment.[7]

Principal Fragmentation Pathways under Electron Ionization (EI)

The fragmentation of the this compound molecular ion is dominated by cleavage events that lead to the formation of stable carbocations. The primary pathways are alpha-cleavage initiated at the nitrogen atom, cleavage of the carbon-chlorine bond, and subsequent fragmentation of the piperidine ring.

Pathway 1: Alpha-Cleavage - The Dominant Fragmentation Route

Alpha-cleavage is the most common and diagnostically significant fragmentation pathway for aliphatic amines and ethers.[5][6][8] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the heteroatom (the alpha-carbon), driven by the radical site on the nitrogen atom.[5] This cleavage results in the formation of a highly stable, resonance-stabilized iminium ion.[3]

For this compound, the most favorable alpha-cleavage involves the loss of the chloromethyl group (•CH₂Cl) as a radical.

-

Mechanism: The radical on the nitrogen initiates the formation of a new pi bond with the adjacent ring carbon. This simultaneously breaks the C-C bond between the ring and the chloromethyl group.

-

Resulting Ion: This cleavage produces the N-methyl-Δ¹-piperidinium ion at m/z 98 .

-

Significance: Due to the exceptional stability of this iminium cation, the peak at m/z 98 is typically the base peak (the most intense peak) in the spectrum. The observation of a base peak at m/z 98 is highly characteristic for N-methylpiperidine derivatives with a substituent at the C2 position.[9]

A less favorable alpha-cleavage can also occur, involving the loss of the N-methyl group (•CH₃) as a radical. This would result in a fragment ion at m/z 132 (147 - 15). However, the loss of the larger chloromethyl substituent is generally preferred according to Stevenson's rule, which states that the positive charge will preferentially remain on the fragment with the lower ionization energy.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: Dominant α-cleavage pathway leading to the base peak.

Pathway 2: Cleavage of the Carbon-Chlorine Bond

Organochlorine compounds can undergo fragmentation through the cleavage of the C-Cl bond. This can happen in two primary ways for this compound:

-

Loss of a Chlorine Radical (•Cl): Homolytic cleavage of the C-Cl bond results in the loss of a chlorine radical.

-

Resulting Ion: This forms a carbocation at m/z 112 (147 - 35).

-

Structure: The resulting ion is the 1-methyl-2-methylenepiperidinium ion or a rearranged, more stable structure.

-

-

Loss of Hydrogen Chloride (HCl): A rearrangement reaction can lead to the elimination of a neutral HCl molecule.

-

Resulting Ion: This produces a radical cation at m/z 111 (147 - 36).

-

Mechanism: This often involves the abstraction of a hydrogen atom from a nearby carbon by the chlorine atom, followed by the cleavage of the C-Cl bond.

-

The intensity of these peaks can vary but provides secondary confirmation of the original structure.

Pathway 3: Piperidine Ring Fragmentation

The piperidine ring itself can undergo fission, typically after an initial alpha-cleavage or as a separate pathway.[3] These fragmentations lead to a series of smaller ions that are characteristic of the piperidine core structure. Common fragments arise from the loss of neutral molecules like ethylene (C₂H₄, 28 Da). For example, the m/z 98 base peak can further fragment by losing ethylene to produce an ion at m/z 70. Other characteristic lower-mass ions for piperidine rings can appear at m/z 84, 70, 56, and 42.

Summary of Key Diagnostic Ions

The following table summarizes the most important ions expected in the electron ionization mass spectrum of this compound.

| m/z Ratio | Proposed Ion Structure/Fragment | Fragmentation Pathway | Significance |

| 147 / 149 | [C₇H₁₄ClN]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight and presence of one chlorine atom (3:1 ratio). |

| 98 | [C₆H₁₂N]⁺ | α-Cleavage (Loss of •CH₂Cl) | Base Peak; highly diagnostic for a C2-substituted N-methylpiperidine. |

| 112 | [C₇H₁₄N]⁺ | Loss of •Cl radical | Confirms presence of chlorine. |

| 111 | [C₇H₁₃N]⁺• | Loss of neutral HCl | Confirms presence of chlorine. |

| 132 | [C₆H₁₁ClN]⁺ | α-Cleavage (Loss of •CH₃) | Minor peak; confirms N-methyl group. |

| 70, 56, 42 | Various smaller fragments | Ring Fission | Characteristic of the piperidine ring structure. |

Experimental Protocol: GC-MS Analysis

A robust method for analyzing this compound involves gas chromatography coupled with mass spectrometry (GC-MS) using an EI source.[3]

dot graph G { bgcolor="#FFFFFF"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

}

Caption: General experimental workflow for GC-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

-

GC System:

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

-

MS System:

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion (m/z 147/149) and the base peak (m/z 98).

-

Compare the observed fragmentation pattern with the pathways described in this guide and with reference spectra from libraries (e.g., NIST, Wiley) for confirmation.[3][9]

-

Conclusion

The mass spectrometry fragmentation of this compound is a predictable and highly informative process. The spectrum is defined by a clear molecular ion cluster at m/z 147/149 and, most importantly, a dominant base peak at m/z 98. This base peak arises from a characteristic alpha-cleavage, which is the cornerstone for identifying C2-substituted N-methylpiperidine structures. By understanding these core fragmentation principles and employing a standardized GC-MS protocol, researchers can confidently identify and characterize this compound, ensuring the integrity and quality of their work in pharmaceutical development and chemical synthesis.

References

- BenchChem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

- Schröder, W., et al. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones.

- Oliveira, J. P. R. de, et al. (2011). Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. INIS-IAEA.

- Pupo, Y. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.

-

Chemistry LibreTexts. (2023). Pesticide Analysis by Mass Spectrometry. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.).

- Mass Spectrometry Bulletin. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues.

- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.